

Application Notes & Protocols: Extraction and Purification of Syringin from *Acanthopanax senticosus* Roots

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acanthopanaxoside B*

Cat. No.: B2832731

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: *Acanthopanax senticosus*, also known as Siberian Ginseng, is a medicinal plant widely used in traditional medicine in regions like China, Russia, and Korea.^{[1][2]} Its roots are a rich source of bioactive compounds, notably eleutherosides. Among these, Syringin (also known as Eleutheroside B) is a phenylpropanoid glycoside with significant pharmacological properties, including immunomodulatory, anti-inflammatory, and anti-tumor effects.^{[1][3][4]} The quality standards for *A. senticosus* often require a minimum Syringin content, making efficient extraction and purification protocols crucial for research and pharmaceutical applications.^[1] This document provides detailed methodologies for the extraction and purification of Syringin from the roots of *Acanthopanax senticosus*.

Experimental Protocols

Protocol 1: Ethanol Reflux Extraction

This protocol describes a conventional solid-liquid extraction method using ethanol as the solvent, followed by preliminary purification.

Materials and Equipment:

- Dried and powdered roots of *Acanthopanax senticosus*

- 75% Ethanol
- Reflux apparatus (round-bottom flask, condenser)
- Heating mantle
- Filtration system (e.g., Buchner funnel, filter paper)
- Rotary evaporator
- Solvents for liquid-liquid extraction: Petroleum ether, Chloroform, Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Extraction:
 1. Place the powdered root material in a round-bottom flask.
 2. Add 75% ethanol to the flask.
 3. Set up the reflux apparatus and heat the mixture to boiling.
 4. Maintain the reflux for 1.5 hours.[\[1\]](#)[\[3\]](#)
 5. After reflux, cool the mixture and filter to separate the extract from the solid plant residue.
 6. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
- Liquid-Liquid Partitioning:
 1. Redissolve the crude extract in water.
 2. Perform successive extractions with petroleum ether, chloroform, and ethyl acetate to remove impurities of varying polarities.[\[1\]](#)[\[3\]](#)
 3. Collect the aqueous phase containing the polar glycosides, including Syringin.

- Silica Gel Column Chromatography:

1. Concentrate the aqueous phase and load it onto a prepared silica gel column.[5]
2. Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.[5]
3. Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Syringin.
4. Combine the pure fractions and evaporate the solvent to yield purified Syringin. A purity of 95.19% can be achieved with this method.[1][3]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency, often reducing extraction time and solvent consumption.

Materials and Equipment:

- Dried and powdered roots of *Acanthopanax senticosus*
- 61% Ethanol[6] or 60% Methanol[7]
- Ultrasonic bath or probe sonicator
- Beaker or flask
- Filtration system
- Rotary evaporator

Procedure:

- Extraction:
 1. Place the powdered root material in a beaker or flask.
 2. Add the extraction solvent (e.g., 61% ethanol) at a solid-to-liquid ratio of 1:39 g/mL.[6]

3. Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
4. Set the ultrasonic parameters. Optimal conditions have been reported as:
 - Temperature: 59°C[6]
 - Duration: 57 minutes[6]
 - Another study suggests 55°C for 1.5 hours.[7]
5. After sonication, filter the mixture to separate the extract.
6. Concentrate the filtrate using a rotary evaporator to obtain the crude extract, which can then be further purified.

Protocol 3: Purification by Macroporous Resin Column Chromatography

This protocol is highly effective for enriching and purifying Syringin from crude extracts on a larger scale.

Materials and Equipment:

- Crude extract of *Acanthopanax senticosus*
- Macroporous adsorbent resin (e.g., HPD100C or D101)[8][9]
- Chromatography column
- Peristaltic pump
- Deionized water
- Ethanol (various concentrations)
- Fraction collector

Procedure:

- Preparation of Crude Extract Solution:
 1. Dissolve the crude *A. senticosus* extract in deionized water (e.g., 20-30 times the weight of the extract).[\[9\]](#)
 2. Allow the solution to stand, then centrifuge to remove any insoluble material.[\[9\]](#)
- Column Packing and Equilibration:
 1. Pack the chromatography column with the selected macroporous resin (e.g., HPD100C).
 2. Wash and equilibrate the column with deionized water.
- Adsorption (Loading):
 1. Load the prepared extract solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour, BV/h).[\[8\]](#)[\[10\]](#)
 2. Continue loading up to the optimal processing volume (e.g., 24 BV).[\[8\]](#)[\[10\]](#)
- Washing (Impurity Removal):
 1. Wash the column with deionized water to remove unbound impurities like sugars and salts until the effluent is colorless.[\[9\]](#)
 2. Further wash with low-concentration ethanol (e.g., 5-10%) to remove more polar impurities.[\[9\]](#)
- Desorption (Elution):
 1. Elute the column with a higher concentration of ethanol to desorb the target compounds.
 2. An optimal elution solvent is a 60:40 (v/v) ethanol-water solution.[\[8\]](#)[\[10\]](#)
 3. Perform the elution at a flow rate of 3 BV/h for a total volume of 4 BV.[\[8\]](#)[\[10\]](#)
 4. Collect the eluate in fractions.
- Concentration and Analysis:

1. Monitor the fractions by HPLC to identify those rich in Syringin.
2. Combine the Syringin-rich fractions and concentrate under reduced pressure. This process can increase the Syringin content by up to 174-fold with a recovery of over 80%.
[\[2\]](#)[\[10\]](#)

Protocol 4: Recrystallization for High-Purity Syringin

This is the final step to obtain highly pure, crystalline Syringin from the enriched fractions.[\[11\]](#)
[\[12\]](#)

Materials and Equipment:

- Enriched Syringin product (from chromatography)
- Ethanol (as solvent)[\[9\]](#)
- Erlenmeyer flask
- Heating plate
- Ice bath
- Vacuum filtration apparatus (Buchner funnel, filter flask)

Procedure:

- Dissolution:
 1. Place the enriched Syringin powder in an Erlenmeyer flask.
 2. Add a minimal amount of hot ethanol and heat the mixture gently to dissolve the solid completely.[\[13\]](#)
- Cooling and Crystallization:
 1. Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.[\[11\]](#)

2. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Crystal Collection:
 1. Collect the formed crystals by vacuum filtration using a Buchner funnel.[\[12\]](#)
 2. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
 - Drying:
 1. Dry the crystals under vacuum or in a desiccator to remove residual solvent.
 2. This process can be repeated to achieve purities of over 98%.[\[9\]](#)

Data Presentation

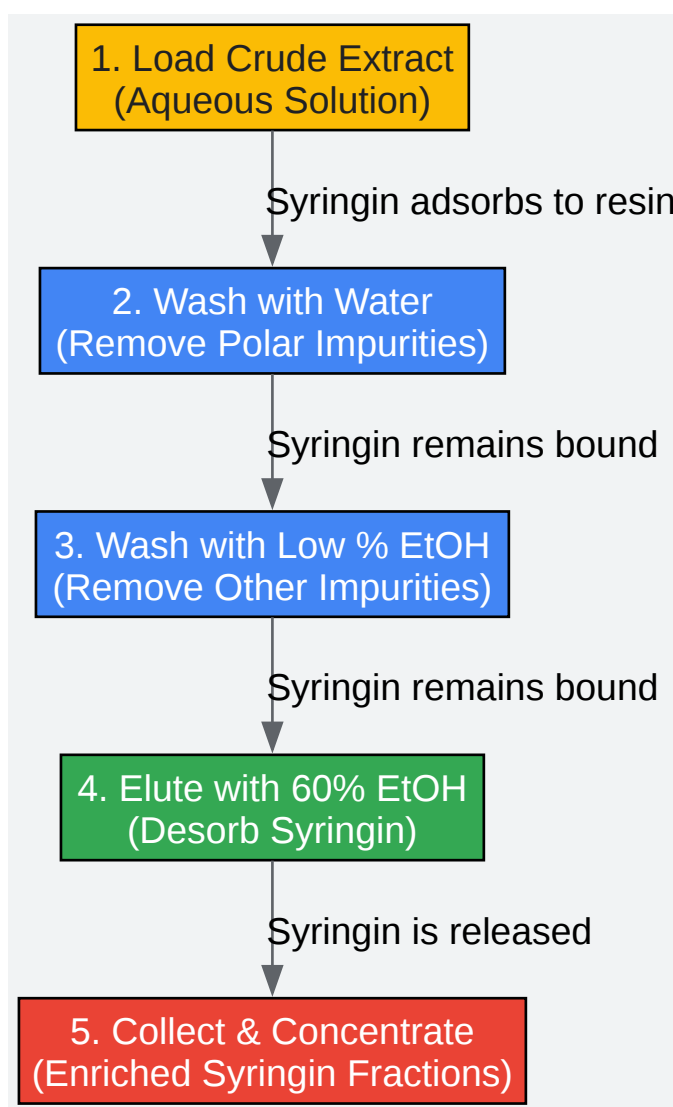
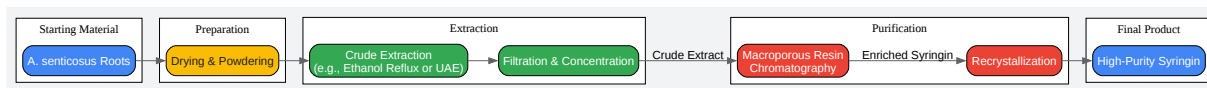
Table 1: Comparison of Syringin Extraction Methods

Parameter	Ethanol Reflux Extraction	Ultrasound-Assisted Extraction (UAE)
Solvent	75% Ethanol [1] [3]	61% Ethanol [6] or 60% Methanol [7]
Time	1.5 hours [1] [3]	57 minutes [6] or 1.5 hours [7]
Temperature	Boiling point of solvent	59°C [6] or 55°C [7]
Solid-to-Liquid Ratio	Not specified	1:39 g/mL [6]
Post-Extraction Purity	95.19% (after silica gel chromatography) [1] [3]	Not specified (crude extract)

Table 2: Optimized Parameters for Macroporous Resin (HPD100C) Purification

Step	Parameter	Optimal Value	Reference
Adsorption	Processing Volume	24 BV	[8] [10]
Flow Rate	2 BV/h	[8] [10]	
Desorption	Eluent	60:40 (v/v) Ethanol-Water	[8] [10]
Eluent Volume	4 BV	[8] [10]	
Flow Rate	3 BV/h	[8] [10]	
Performance	Content Increase	174-fold	[2] [10]
Recovery Rate	80.93%	[2] [10]	
Final Purity	>98% (after recrystallization)	[9]	

Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tautobiotech.com [tautobiotech.com]
- 6. Ultrasound-Assisted Enzymatic Extraction of the Active Components from *Acanthopanax sessiliflorus* Stem and Bioactivity Comparison with *Acanthopanax senticosus* [mdpi.com]
- 7. 米兰体育登录入口-米兰娱乐客户端最新版下载官网 [m.cvbae.com]
- 8. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from *Acanthopanax senticosus* by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101643484A - High-purity syringin, preparation method and application - Google Patents [patents.google.com]
- 10. Enrichment and purification of syringin, eleutheroside E and isofraxidin from *Acanthopanax senticosus* by macroporous resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LabXchange [labxchange.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Extraction and Purification of Syringin from *Acanthopanax senticosus* Roots]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2832731#protocol-for-extraction-of-syringin-from-acanthopanax-senticosus-roots]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com